molecular formula C12H19N3 B2438854 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine CAS No. 1250036-56-6

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine

Cat. No.: B2438854
CAS No.: 1250036-56-6
M. Wt: 205.305
InChI Key: JXCPUNPITQXVFL-UHFFFAOYSA-N
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Description

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-chloromethyl-6-methylpyridine with piperidine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyridine compounds .

Scientific Research Applications

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCPUNPITQXVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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